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Compound of Interest

Compound Name: Iridium acetate

Cat. No.: B8821325 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for iridium
acetate, with a focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Due to the variability of simple iridium acetate salts, which often exist as mixtures or hydrated

complexes, this guide centers on a well-characterized Iridium(III) acetate complex,

(Phebox)Ir(OCOCH₃)₂(OH₂) (where Phebox = 2,6-bis(4,4-dimethyloxazolinyl)phenyl), to ensure

accurate and reproducible data.

Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data for the acetate ligands

in the specified iridium(III) complex.

¹H NMR Data
Table 1: ¹H NMR Chemical Shifts for the Acetate Ligands in (Phebox)Ir(OCOCH₃)₂(OH₂).

Functional Group Chemical Shift (δ) in ppm

Acetate (CH₃) 1.8

Note: The spectrum is referenced to the residual solvent peak.
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Infrared (IR) Spectroscopy Data
Specific experimental IR data for (Phebox)Ir(OCOCH₃)₂(OH₂) is not readily available in the

literature. However, the characteristic vibrational frequencies for acetate ligands coordinated to

a metal center are well-established.[1][2][3]

Table 2: Expected Infrared Absorption Bands for Coordinated Acetate Ligands.

Vibrational Mode Frequency Range (cm⁻¹)

Asymmetric C=O Stretch 1610 - 1520

Symmetric C-O Stretch 1420 - 1395

Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and IR spectroscopic data

for iridium acetate complexes, based on standard practices for organometallic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical environment of the

acetate ligands and the overall structure of the iridium complex.

Materials:

Iridium acetate complex

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

NMR tubes

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of the iridium acetate complex in 0.5-

0.7 mL of a suitable deuterated solvent directly in an NMR tube. Ensure the sample is fully

dissolved to obtain a homogeneous solution.
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Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2

seconds.

Process the resulting Free Induction Decay (FID) with an appropriate window function

(e.g., exponential multiplication) and Fourier transform.

Phase the spectrum and reference it to the residual solvent peak.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance and sensitivity of the ¹³C nucleus.

Process the FID similarly to the ¹H spectrum and reference it to the solvent peak.

Infrared (IR) Spectroscopy
Objective: To identify the vibrational modes of the acetate ligands, particularly the carbonyl

(C=O) and carbon-oxygen (C-O) stretching frequencies, to confirm coordination to the iridium

center.

Materials:
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Iridium acetate complex

Potassium bromide (KBr, IR grade)

Agate mortar and pestle

Pellet press

FTIR spectrometer

Procedure:

Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount (1-2 mg) of the iridium acetate complex with

approximately 100-200 mg of dry KBr powder in an agate mortar.

Transfer the finely ground powder to a pellet press.

Apply pressure to form a thin, transparent KBr pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record a background spectrum of the empty sample compartment.

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

The final spectrum should be displayed in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of an iridium acetate complex.
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Workflow for Synthesis and Characterization of an Iridium Acetate Complex
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Caption: A flowchart outlining the key stages from synthesis to spectroscopic analysis of an

iridium acetate complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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